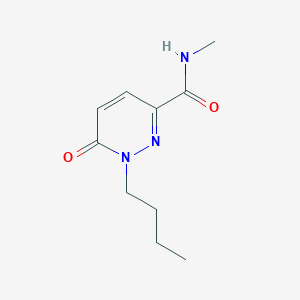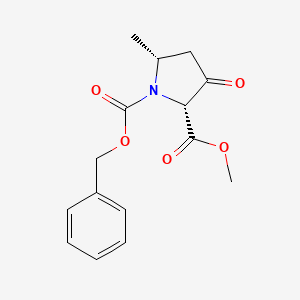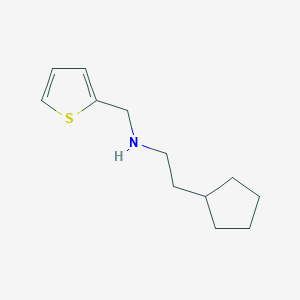
2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound contains a chlorophenyl group, a methyl group, and a pyrrolidinyl group attached to an acetamide backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with N-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-chlorophenyl)-N-methylacetamide
- 2-(2-chlorophenyl)-N-(pyrrolidin-3-yl)acetamide
- 2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-2-yl)acetamide
Uniqueness
2-(2-chlorophenyl)-N-methyl-N-(pyrrolidin-3-yl)acetamide is unique due to the presence of both a methyl group and a pyrrolidinyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H17ClN2O |
|---|---|
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C13H17ClN2O/c1-16(11-6-7-15-9-11)13(17)8-10-4-2-3-5-12(10)14/h2-5,11,15H,6-9H2,1H3 |
InChI-Schlüssel |
AUGLPWNHFKRPQA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCNC1)C(=O)CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate](/img/structure/B14902704.png)



![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)



![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)

